molecular formula C19H13N3O3S2 B2656947 Methyl 4-(2-(benzo[d]thiazole-6-carboxamido)thiazol-4-yl)benzoate CAS No. 681173-87-5

Methyl 4-(2-(benzo[d]thiazole-6-carboxamido)thiazol-4-yl)benzoate

Cat. No.: B2656947
CAS No.: 681173-87-5
M. Wt: 395.45
InChI Key: OJELBBSAWZEWEZ-UHFFFAOYSA-N
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Description

Methyl 4-(2-(benzo[d]thiazole-6-carboxamido)thiazol-4-yl)benzoate is a heterocyclic compound featuring a benzo[d]thiazole core linked via a carboxamido group to a thiazole ring, which is further substituted with a methyl benzoate moiety. This structure combines aromatic and heteroaromatic systems, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

methyl 4-[2-(1,3-benzothiazole-6-carbonylamino)-1,3-thiazol-4-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O3S2/c1-25-18(24)12-4-2-11(3-5-12)15-9-26-19(21-15)22-17(23)13-6-7-14-16(8-13)27-10-20-14/h2-10H,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJELBBSAWZEWEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-(benzo[d]thiazole-6-carboxamido)thiazol-4-yl)benzoate typically involves multi-step organic reactionsCommon reagents used in these reactions include thionyl chloride, amines, and various catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-(benzo[d]thiazole-6-carboxamido)thiazol-4-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as halogens or alkyl groups .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to methyl 4-(2-(benzo[d]thiazole-6-carboxamido)thiazol-4-yl)benzoate exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound is believed to inhibit tumor cell proliferation and migration by interacting with specific proteins involved in cancer cell survival, such as heat shock protein 90 (Hsp90) .
  • Cell Line Studies : In vitro studies using various cancer cell lines, including A431 (epidermoid carcinoma) and A549 (lung adenocarcinoma), have demonstrated its potential to reduce cell viability and induce apoptosis .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. Similar thiazole derivatives have shown the ability to modulate inflammatory cytokines, suggesting a role in managing inflammatory diseases .

Agricultural Applications

Benzothiazole derivatives, including this compound, are noted for their agricultural applications:

  • Antibacterial Activity : These compounds have been studied for their effectiveness against various bacterial strains, making them potential candidates for agricultural pesticides .
  • Herbicidal Properties : The structural characteristics of benzothiazole derivatives allow them to function as herbicides, providing a means to control unwanted plant growth effectively .

Case Study 1: Anticancer Efficacy

A study published in Medicinal Chemistry explored the anticancer efficacy of thiazole derivatives. This compound was included in a series of compounds tested against several cancer cell lines. The results indicated a significant reduction in cell viability with IC50 values comparable to established anticancer drugs .

Case Study 2: Anti-inflammatory Mechanism

Another research article investigated the anti-inflammatory mechanisms of benzothiazole derivatives. The study highlighted that this compound could downregulate pro-inflammatory cytokines like TNF-alpha and IL-6 in activated macrophages, indicating its therapeutic potential for inflammatory diseases .

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

Application Area Key Findings References
Anticancer ActivitySignificant inhibition of tumor cell proliferation; interacts with Hsp90
Anti-inflammatory EffectsModulates cytokine levels; potential for treating inflammatory diseases
Agricultural UseEffective against bacterial strains; potential herbicidal properties

Mechanism of Action

The mechanism of action of Methyl 4-(2-(benzo[d]thiazole-6-carboxamido)thiazol-4-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d]thiazole and thiazole rings can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional distinctions between the target compound and its analogs:

Compound Name Key Features Synthesis Method Physical/Biological Properties Reference
Methyl 4-(2-(benzo[d]thiazole-6-carboxamido)thiazol-4-yl)benzoate (Target) Benzo[d]thiazole-thiazole-carboxamido-methyl benzoate hybrid. Likely Pd-catalyzed coupling and amidation. N/A (Data not provided in evidence).
Methyl-4-(7-((trimethylsilyl)ethynyl)benzo[c][1,2,5]thiadiazol-4-yl)benzoate (16) Benzo[c][1,2,5]thiadiazole core with ethynyl group; lower yield (20%). Pd(PPh₃)₂Cl₂/CuI catalysis, Sonogashira reaction. Yellow solid; characterized by NMR/UV-Vis.
2-[[(2-Methyl-4-thiazolyl)methyl]thio]-N-[2-[(2-nitrophenyl)amino]ethyl]-benzamide (40) Thiazolylmethylthio-benzamide; nitro-substituted aniline. Multi-step alkylation and substitution. Potential anticancer/antiviral use.
2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid Carboxylic acid analog of target; methyl ester hydrolysis product. N/A (Commercial reagent). mp 139.5–140°C; 97% purity.
Methyl 2-(benzo[d]thiazole-6-carboxamido)thiazole-5-carboxylate Positional isomer (carboxamido at thiazole-5 vs. 4 in target). Supplier-synthesized; exact method unclear. CAS 1060802-72-3; commercial availability.

Key Structural and Functional Insights:

Heterocyclic Core Variations: The target compound’s benzo[d]thiazole-thiazole system differs from the benzo[c][1,2,5]thiadiazole in Compound 16 , which introduces a sulfur-nitrogen heterocycle with distinct electronic properties.

Substituent Effects :

  • The trimethylsilyl ethynyl group in Compound 16 enhances steric bulk and lipophilicity compared to the target’s carboxamido-thiazole linkage. This could influence solubility and bioavailability.
  • Compound 40 employs a thiazolylmethylthio group and nitroaniline substituent, suggesting divergent biological targeting (e.g., kinase inhibition vs. the target’s undefined activity).

Synthetic Challenges: The target’s synthesis likely requires precise amidation and coupling steps, similar to Compound 16’s Pd-mediated Sonogashira reaction . However, positional isomerism (as in Compound 9) complicates regioselectivity, necessitating optimized conditions for carboxamido attachment .

Ester vs. Acid Functionality :

  • The methyl ester in the target contrasts with the carboxylic acid in 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid . Esters are typically more stable and membrane-permeable, whereas acids offer hydrogen-bonding capacity for target engagement.

Biological Activity Potential: While the target’s activity is unspecified, analogs like Compound 40 (thiazolylmethylthio-benzamide) and quinazoline derivatives in (analgesic activity) suggest heterocyclic hybrids are viable pharmacophores. The carboxamido linkage in the target may mimic peptide bonds, enabling protease resistance or receptor binding.

Research Findings and Implications

  • Synthetic Efficiency : The 20% yield of Compound 16 highlights challenges in cross-coupling reactions for bulky substrates. The target compound may face similar hurdles, necessitating catalyst optimization (e.g., ligand selection).
  • Positional Isomerism : The thiazole-carboxamido position (4 vs. 5) in the target versus Compound 9 could drastically alter molecular conformation, affecting intermolecular interactions in drug design.
  • Functional Group Trade-offs : The methyl ester in the target improves stability over the carboxylic acid , but may require hydrolysis in vivo for activity, a common prodrug strategy.

Biological Activity

Methyl 4-(2-(benzo[d]thiazole-6-carboxamido)thiazol-4-yl)benzoate is a complex organic compound that incorporates thiazole and benzo[d]thiazole moieties. These structural features suggest potential for diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and neuroprotective properties.

Structural Characteristics

The compound's structure features:

  • Thiazole Ring : Known for its role in various biological activities.
  • Benzo[d]thiazole Moiety : Often associated with anticancer properties due to its ability to interact with cellular targets.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer effects. This compound has been evaluated for its ability to inhibit tumor cell proliferation and migration.

  • Mechanism of Action : The compound may interact with heat shock protein 90 (Hsp90), a key regulator in cancer cell survival, suggesting its potential as a therapeutic agent in cancer treatment .
CompoundIC50 (µM)Mechanism of ActionReference
This compoundTBDHsp90 inhibition
Ethyl 2-(2-(benzo[d]thiazole-6-carboxamido)thiazol-4-yl)acetate12.5Cytotoxicity against A431 cells
Other Thiazole Derivatives<10Various pathways

Anti-inflammatory Properties

Studies have shown that thiazole derivatives can modulate inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha (TNF-α). This compound may exhibit similar properties, contributing to its therapeutic potential in inflammatory diseases.

Case Studies and Research Findings

  • Anticancer Efficacy : A study evaluated the effects of various thiazole derivatives on cancer cell lines, revealing that those with modifications similar to this compound exhibited significant cytotoxicity with IC50 values ranging from 1.61 to 12.5 µM against different cell lines .
  • Inflammation Modulation : In vitro assays demonstrated that thiazole derivatives could significantly reduce levels of pro-inflammatory cytokines in macrophage cultures, indicating their potential use in inflammatory conditions .
  • Neuroprotective Studies : Research involving thiazole compounds has shown their ability to protect neuronal cells from oxidative stress, suggesting a beneficial role in neurodegenerative disease models .

Q & A

Q. What are the established synthetic routes for Methyl 4-(2-(benzo[d]thiazole-6-carboxamido)thiazol-4-yl)benzoate?

The synthesis typically involves multi-step protocols:

  • Step 1 : Preparation of benzo[d]thiazole-6-carboxylic acid derivatives. For example, benzo[d]thiazol-2-amine intermediates can be synthesized via condensation of substituted anilines with sodium thiocyanate in bromine/glacial acetic acid, followed by hydrazine functionalization .
  • Step 2 : Coupling of the benzo[d]thiazole-6-carboxamide moiety to a thiazole ring. This may involve activating the carboxylic acid (e.g., via mixed anhydrides or carbodiimide coupling agents) and reacting it with a 4-aminothiazole derivative.
  • Step 3 : Esterification of the final benzoate group using methanol under acid catalysis.
    Key considerations include optimizing reaction conditions (temperature, solvent, catalysts) and purification via column chromatography or recrystallization .

Q. How can the compound’s structural integrity be validated?

  • Single-crystal X-ray diffraction (SC-XRD) : Resolve the 3D structure, particularly for confirming regiochemistry of the thiazole and benzothiazole moieties. SHELX software (e.g., SHELXL for refinement) is widely used for crystallographic analysis .
  • Spectroscopic techniques :
    • NMR : 1H^1H and 13C^{13}C NMR to verify proton environments and carbonyl/aromatic carbon signals.
    • HRMS : Confirm molecular weight and fragmentation patterns.
  • Elemental analysis : Validate purity and stoichiometry .

Q. What preliminary assays are recommended to assess biological activity?

  • In vitro kinase inhibition : Screen against cancer-related kinases (e.g., EGFR, VEGFR) using fluorescence-based assays.
  • Antimicrobial testing : Follow CLSI guidelines for MIC (minimum inhibitory concentration) determination against Gram-positive/negative bacteria and fungi.
  • Cytotoxicity profiling : Use MTT assays on human cell lines (e.g., HEK293, HeLa) to establish selectivity indices .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

  • Catalyst screening : Test palladium-based catalysts (e.g., Pd(PPh3_3)4_4) for Suzuki-Miyaura couplings if aryl halide intermediates are involved.
  • Solvent effects : Compare polar aprotic solvents (DMF, DMSO) versus ethers (THF) for coupling reactions.
  • Microwave-assisted synthesis : Reduce reaction times and improve regioselectivity in heterocycle formation .

Q. How should contradictory bioactivity data be resolved?

  • Orthogonal assays : Validate initial findings with alternative methods (e.g., switch from colorimetric to luminescence-based assays).
  • Metabolite profiling : Use LC-MS to rule out degradation products interfering with activity.
  • Structural analogs : Synthesize derivatives with modified substituents (e.g., halogens, methyl groups) to identify structure-activity relationships (SAR) .

Q. What strategies mitigate instability during storage?

  • Lyophilization : Store the compound as a lyophilized powder under inert gas (N2_2) at -20°C.
  • Excipient screening : Test stabilizers like cyclodextrins or polyethylene glycols (PEGs) in solution formulations.
  • Forced degradation studies : Expose the compound to heat, light, and humidity to identify degradation pathways and optimize storage conditions .

Q. Which analytical methods are critical for purity assessment?

  • HPLC-DAD/UV : Use a C18 column with gradient elution (water/acetonitrile + 0.1% TFA) to detect impurities at 254 nm.
  • Chiral chromatography : If stereoisomers are present, employ chiral columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases.
  • Karl Fischer titration : Quantify residual water content in hygroscopic samples .

Q. How can computational modeling guide mechanistic studies?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins (e.g., kinases).
  • MD simulations : Perform 100-ns simulations in explicit solvent (TIP3P water) to assess binding stability and conformational dynamics.
  • QSAR modeling : Train models on bioactivity data from analogs to prioritize derivatives for synthesis .

Methodological Notes

  • Safety protocols : Always handle the compound in a fume hood with PPE (gloves, lab coat, safety goggles). Refer to SDS guidelines for spill management and disposal .
  • Data reproducibility : Include internal controls (e.g., commercially available kinase inhibitors) in bioassays to validate experimental setups.

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